N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core linked via a thioacetamide group to a 5-chloro-2-methoxyphenyl moiety and a 3,4-dimethoxyphenethyl substituent. Its structure is designed to modulate biological targets through interactions with hydrophobic and hydrogen-bonding regions, typical of kinase or enzyme inhibitors.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5S2/c1-32-19-7-5-16(26)13-18(19)27-22(30)14-36-25-28-17-9-11-35-23(17)24(31)29(25)10-8-15-4-6-20(33-2)21(12-15)34-3/h4-7,9,11-13H,8,10,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWCZKDLQDZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)Acetamide ()
- Key Differences: Thieno[2,3-d]pyrimidine ring (vs. thieno[3,2-d] in the main compound). Substituents: 3-ethyl-5,6-dimethyl on the pyrimidinone ring and 4-chloro-2-methoxy-5-methylphenyl on the acetamide.
2-((5-(5-Methylfuran-2-Yl)-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)-N-(Naphthalen-1-Yl)Acetamide ()
- Key Differences: 5-Methylfuran-2-yl substituent on the thienopyrimidine and a naphthyl group on the acetamide. Molecular weight: 523.63 g/mol (vs. ~550–600 g/mol estimated for the main compound).
- Implications :
Functional Analogues with Pyrimidinone-Thioacetamide Linkers
CK1 Inhibitors ()
Compounds such as 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18) exhibit strong CK1 inhibition (IC₅₀ < 1 µM).
- Comparison :
- The trifluoromethyl benzothiazole group in Compound 18 replaces the 5-chloro-2-methoxyphenyl in the main compound.
- Activity : The electron-withdrawing CF₃ group enhances binding affinity to CK1’s ATP pocket, suggesting the main compound’s methoxy groups may require optimization for similar potency .
Hypoglycemic Agents ()
Derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (Compound 3c) show hypoglycemic activity in mice (ED₅₀ = 12 mg/kg).
- Comparison: The dioxothiazolidinone moiety in 3c introduces hydrogen-bonding capacity absent in the main compound. Structural Insight: Replacing the thienopyrimidinone core with a thiazolidinedione may redirect activity toward PPARγ modulation instead of kinase inhibition .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Critical parameters include:
- Alkaline conditions for substitution reactions (e.g., using K₂CO₃ or triethylamine to deprotonate intermediates) .
- Acid-mediated reduction (e.g., Fe/HCl for nitro-group reduction) to generate aromatic amines .
- Condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .
- Solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : Confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and acetamide backbone integrity .
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and thioether bonds (600–700 cm⁻¹) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of thienopyrimidine moiety) .
- X-ray crystallography (if crystalline): Resolve 3D conformation of the thienopyrimidine core .
Q. How can researchers assess the compound’s stability under varying conditions?
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with substitutions on the thienopyrimidine ring (e.g., methyl, nitro groups) and compare bioactivity .
- Side-chain variations : Replace the 3,4-dimethoxyphenethyl group with hydrophobic (e.g., benzyl) or polar (e.g., pyridyl) moieties to assess binding affinity .
- Data analysis : Use statistical models (e.g., linear regression) to correlate substituent electronic parameters (Hammett constants) with activity .
Q. How to resolve contradictions in biological activity data across similar compounds?
- Comparative assays : Test the compound and analogs under identical conditions (e.g., enzyme inhibition assays at fixed ATP concentrations) .
- Molecular docking : Identify binding poses in target proteins (e.g., kinases) using software like AutoDock to explain potency differences . Example: A 4-nitrophenyl analog may show higher activity due to stronger hydrogen bonding with catalytic residues .
Q. What computational methods predict metabolic pathways and toxicity?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., sulfur atoms in thioether groups) .
- CYP450 inhibition assays : Test against isoforms (CYP3A4, CYP2D6) to evaluate drug-drug interaction risks .
- DEREK Nexus : Predict toxicity alerts (e.g., mutagenicity from aromatic amines) .
Q. How to design experiments elucidating the mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected signaling pathways .
- Kinetic studies : Measure IC₅₀ shifts under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
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